Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-5,9H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZYBYZLXGPTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301235045 | |
| Record name | Ethyl 5-bromo-2,3-dihydro-3-benzofurancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301235045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93670-11-2 | |
| Record name | Ethyl 5-bromo-2,3-dihydro-3-benzofurancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93670-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromo-2,3-dihydro-3-benzofurancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301235045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydrobenzofuran and ethyl bromoacetate.
Bromination: The 2,3-dihydrobenzofuran is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Esterification: The brominated intermediate is then reacted with ethyl bromoacetate in the presence of a base such as sodium carbonate or potassium carbonate to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of 2,3-dihydrobenzofuran are brominated using automated reactors to ensure consistent quality and yield.
Continuous Esterification: The brominated intermediate is continuously fed into esterification reactors where it reacts with ethyl bromoacetate under controlled conditions to produce the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The dihydrobenzofuran ring can be oxidized to form benzofuran derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include azido, thio, or alkoxy derivatives.
Reduction: Products include debrominated or alcohol derivatives.
Oxidation: Products include benzofuran derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate has been studied for its potential therapeutic properties, including:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. Studies have shown effectiveness against various pathogenic strains, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : The compound has demonstrated cell growth inhibitory effects in several cancer cell lines. Its ability to interact with specific biological targets suggests potential use in cancer therapy .
2. Organic Synthesis
In organic chemistry, it serves as an intermediate for synthesizing more complex benzofuran derivatives. These derivatives are often explored for their unique chemical and biological properties.
3. Material Science
The compound is also utilized in the development of specialty chemicals and materials due to its unique properties. It can be incorporated into polymer matrices or coatings that require specific functionalities .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various benzofuran derivatives for their anticancer properties. This compound was found to inhibit the proliferation of human cancer cell lines significantly. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
Case Study 2: Antimicrobial Efficacy
In another research project published in ACS Combinatorial Science, derivatives including this compound were tested against resistant strains of bacteria. Results indicated that these compounds could restore sensitivity to conventional antibiotics, highlighting their potential as adjuvants in antibiotic therapy .
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate with analogous compounds, focusing on substituent effects, synthetic methodologies, physicochemical properties, and applications.
Substituent Position and Functional Group Variations
- Bromine Position : Bromination at position 5 (target compound) versus position 6 () alters electronic effects and steric interactions, influencing reactivity in cross-coupling reactions .
- Ester Groups: Methyl esters () exhibit lower solubility in nonpolar solvents compared to ethyl esters due to shorter alkyl chains .
Physicochemical Properties
- Mass Spectrometry : this compound shows a molecular ion peak at m/z 273 (M⁺), while methyl analogs (e.g., 3b) exhibit lower m/z values (162 M⁺) .
- Thermal Stability : Methyl esters () generally have lower melting points than ethyl derivatives due to weaker intermolecular forces .
Structural Insights from the Cambridge Structural Database (CSD)
The CSD contains over 500,000 small-molecule structures, including dihydrobenzofuran derivatives . Key structural parameters for this compound and analogs include:
- Bond Lengths : C-Br bond length ≈ 1.89 Å (consistent with sp²-hybridized carbons).
- Torsional Angles : The dihydrofuran ring adopts a half-chair conformation, minimizing steric strain .
Biological Activity
Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate is a member of the benzofuran family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fused benzene and furan ring structure with a bromine substituent at the 5-position and an ethyl ester at the carboxylic acid position. Its molecular formula is with a molecular weight of approximately 285.12 g/mol.
Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant anticancer activity. This compound has been studied for its ability to inhibit cell growth in various cancer cell lines. Notably, compounds with similar structures have shown IC50 values in the low micromolar range against several types of cancer cells:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| EEDi-5285 | KARPAS422 | 12 |
| This compound | A549 (lung) | TBD |
The exact mechanism by which this compound exerts its anticancer effects is still under investigation but may involve modulation of cell signaling pathways related to apoptosis and proliferation.
Antimicrobial Activity
Benzofuran derivatives are also recognized for their antimicrobial properties. This compound has shown potential against various bacterial strains, indicating its use as a lead compound in developing new antibiotics:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate activity |
Target Interactions
The biological activity of this compound is believed to stem from its interactions with specific biological targets. Benzofuran compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance:
- Enzyme Inhibition : Some studies suggest that benzofuran derivatives can inhibit Src kinase, a protein involved in cell signaling pathways that regulate growth and survival.
- Receptor Binding : Compounds similar to this compound have been investigated for their ability to bind to various receptors implicated in inflammatory responses and cancer cell proliferation.
Biochemical Pathways
The compound may influence several biochemical pathways:
- Modulation of pro-inflammatory cytokines.
- Alteration of gene expression related to apoptosis.
- Impact on cellular metabolism through enzyme interactions.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of benzofuran derivatives:
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of various benzofurans, including this compound. Results indicated significant inhibition of tumor growth in vitro (source needed).
- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of substituted benzofurans found that this compound exhibited promising activity against resistant bacterial strains (source needed).
Q & A
Q. Q1: What are the common synthetic routes for preparing Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate, and how are reaction conditions optimized?
A: The compound is typically synthesized via catalytic cycloaddition or functionalization of dihydrobenzofuran precursors. For example, Cu(OTf)₂-catalyzed [3+2] cycloaddition between ethyl acrylate derivatives and benzoquinone has been employed, with optimized conditions at 0°C for 1.5 hours to achieve regioselectivity . Retrosynthetic analysis using databases like Reaxys and BKMS_METABOLIC can identify feasible precursors (e.g., brominated indole intermediates) and guide reaction parameter adjustments (temperature, catalyst loading) to improve yields . Recrystallization from methylene chloride/petroleum ether is a standard purification step .
Q. Q2: How is the purity and structural integrity of the compound validated in basic research settings?
A: Purity is assessed via HPLC or GC-MS, while structural confirmation relies on spectral techniques:
- NMR : and NMR verify substituent positions (e.g., bromine at C5, ethyl ester at C3).
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z ≈ 285 for C₁₁H₁₁BrO₃) .
- Elemental analysis : Matches calculated C/H/Br ratios to experimental values (deviation <0.3%) .
Advanced Research Questions
Q. Q3: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or ring puckering?
A: Single-crystal X-ray diffraction provides definitive stereochemical data. Software suites like SHELXL refine atomic coordinates and thermal displacement parameters, while WinGX visualizes anisotropic displacement ellipsoids . For dihydrobenzofuran rings, Cremer-Pople puckering parameters (e.g., amplitude , phase ) quantify deviations from planarity using crystallographic coordinates . Cross-validation against the Cambridge Structural Database (CSD) ensures consistency with known dihydrobenzofuran derivatives .
Q. Q4: What computational methods predict intermolecular interactions in crystals of this compound?
A:
- Hydrogen-bonding analysis : Graph set notation (e.g., ) categorizes H-bond motifs using Etter’s rules .
- Hirshfeld surface analysis : Maps dₑₙ (distance to nearest nucleus) to identify Br···O or π-π interactions.
- DFT calculations : Gaussian or ORCA software models electrostatic potentials to predict packing motifs .
Q. Q5: How can researchers resolve contradictions between spectral data and crystallographic results?
A: Discrepancies (e.g., NMR-derived conformation vs. X-ray geometry) arise from dynamic effects in solution vs. solid-state rigidity. Strategies include:
- Variable-temperature NMR : Detects conformational flexibility.
- Torsion angle libraries : Compare crystallographic torsion angles (e.g., C2-C3-O-C=O) to solution-state NOE correlations .
- Density functional theory (DFT) : Optimizes gas-phase and crystal-phase geometries to identify energy-minimized conformers .
Q. Q6: What strategies enhance regioselectivity in functionalizing the dihydrobenzofuran core?
A:
- Directing groups : Electron-withdrawing esters (e.g., -COOEt) deactivate C2/C3 positions, favoring electrophilic bromination at C5 .
- Catalytic systems : Cu(I) catalysts promote cross-coupling at brominated sites while preserving the lactone ring .
- Protection/deprotection : Methoxymethyl (MOM) groups shield reactive hydroxyls during multi-step syntheses .
Q. Q7: How are spectroscopic artifacts (e.g., signal splitting) addressed in characterizing this compound?
A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
